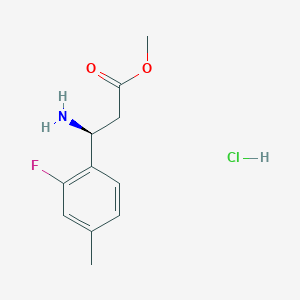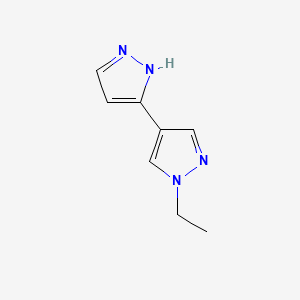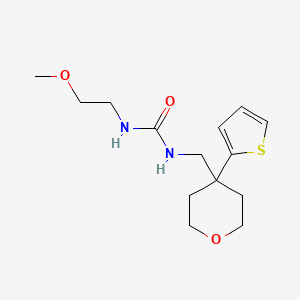
Methyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride is a chemical compound that is commonly used in scientific research. It is a synthetic compound that is used to study the biochemical and physiological effects of various compounds.
Aplicaciones Científicas De Investigación
Methyl (Methyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride is used in various scientific research applications, including drug discovery and development, pharmacology, and toxicology. It is commonly used as a reference compound in drug screening assays to evaluate the potency and selectivity of new drug candidates. It is also used to study the mechanism of action of various compounds and to identify potential drug targets.
Mecanismo De Acción
Methyl (Methyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride is a competitive inhibitor of the enzyme catechol-O-methyltransferase (COMT). COMT is an enzyme that is involved in the metabolism of catecholamines, such as dopamine, epinephrine, and norepinephrine. By inhibiting COMT, this compound increases the levels of catecholamines in the brain and peripheral tissues.
Biochemical and Physiological Effects:
Methyl (Methyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. It has also been shown to have analgesic effects and to reduce inflammation in animal models of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl (Methyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride in lab experiments is that it is a well-characterized compound with a known mechanism of action. It is also readily available and relatively inexpensive. One limitation is that it is a synthetic compound and may not accurately represent the effects of natural compounds in vivo.
Direcciones Futuras
There are several future directions for research involving Methyl (Methyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride. One direction is to study its effects on other neurotransmitters and neuromodulators, such as serotonin and acetylcholine. Another direction is to investigate its potential therapeutic applications, such as in the treatment of Parkinson's disease or chronic pain. Additionally, further research could be conducted to optimize the synthesis method and improve the yield of the compound.
Métodos De Síntesis
Methyl (Methyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride is synthesized by reacting 2-fluoro-4-methylbenzaldehyde with L-alanine methyl ester hydrochloride. This reaction is catalyzed by a chiral catalyst, which produces the desired enantiomer. The resulting product is then hydrolyzed, and the hydrochloride salt is formed.
Propiedades
IUPAC Name |
methyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-7-3-4-8(9(12)5-7)10(13)6-11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKRDHAQJWFTAM-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CC(=O)OC)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@H](CC(=O)OC)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]but-2-enamide](/img/structure/B2893460.png)



![1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea](/img/structure/B2893468.png)

![4-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one](/img/structure/B2893471.png)
![(Z)-ethyl 2-((6-chloro-3-(phenylcarbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2893473.png)
![3-(Dimethylamino)-6-fluoropyrido[1,2-a][1,3]benzimidazole-4-carbonitrile](/img/structure/B2893474.png)
![1-[(4-Butoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B2893477.png)

![2-(2,5-dimethylbenzyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2893480.png)
![(4-Bromothiophen-2-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2893481.png)
